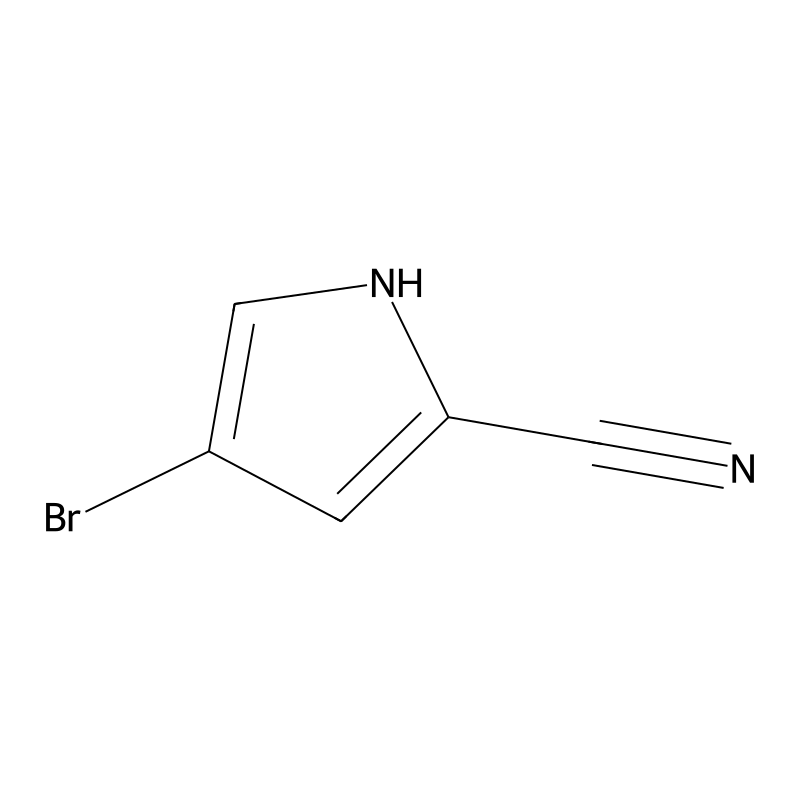

4-Bromo-1H-pyrrole-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Application: 4-Bromo-1H-pyrrole-2-carbonitrile is used as a building block in synthetic chemistry. .

Results: The outcomes would also depend on the specific synthesis pathway. In general, the goal would be to successfully synthesize the desired compound with high yield and purity.

Marine Anti-fouling

Method: The compound is incorporated into paint, which is then applied to the hull of the vessel.

Results: The average release rate of Econea® from this paint was found to be 4.3 ± 0.6 μg cm−2 d−1.

4-Bromo-1H-pyrrole-2-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a pyrrole ring with a bromine atom at the 4-position and a carbonitrile group at the 2-position. Its molecular formula is and it has a molecular weight of approximately 185.02 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to its reactivity and structural properties, particularly in the development of bioactive molecules and complex organic compounds .

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride and potassium carbonate.

- Oxidation Reactions: The compound can be oxidized to yield pyrrole-2-carboxylic acids or other oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

- Reduction Reactions: Reduction of the cyano group can lead to the formation of amines or other reduced products, typically using lithium aluminum hydride or hydrogen gas with a catalyst.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 4-Bromo-1H-pyrrole-2-carbonitrile possesses significant biological activity. It has been explored for its potential therapeutic applications, particularly in:

- Anticancer Properties: Studies suggest that this compound may inhibit cancer cell growth through various mechanisms.

- Antimicrobial Activity: Derivatives of this compound have demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

- Anti-inflammatory Effects: The compound may also play a role in modulating inflammatory responses, making it a candidate for further pharmacological investigation.

The synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile typically involves the bromination of pyrrole-2-carbonitrile. A common method includes:

- Bromination Reaction: Pyrrole-2-carbonitrile is reacted with bromine in an appropriate solvent such as acetic acid or chloroform.

- Reaction Conditions: This reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

For industrial production, similar synthetic routes are employed but optimized for larger scale production, often utilizing continuous flow reactors to enhance efficiency and yield.

4-Bromo-1H-pyrrole-2-carbonitrile has diverse applications across several fields:

- Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

- Biology and Medicine: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.

- Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals .

Interaction studies involving 4-Bromo-1H-pyrrole-2-carbonitrile have focused on its binding affinity with various biological targets. Preliminary research suggests that modifications to its structure can significantly influence interaction profiles, which is crucial for optimizing its efficacy as a drug candidate. Further investigations are necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with 4-Bromo-1H-pyrrole-2-carbonitrile, including:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile | 1289207-30-2 | Methyl substitution at the 1-position |

| 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile | Not provided | Ethyl substitution at the 1-position |

| 4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile | Not provided | Ethyl substitution at the 5-position |

| Pyrrole-2-carbonitrile | Not provided | Lacks bromine but retains carbonitrile functionality |

| 4-Cyano-1H-pyrrole-2-carboxylic acid | Not provided | Contains carboxylic acid instead of bromine |

Uniqueness

4-Bromo-1H-pyrrole-2-carbonitrile is unique due to its combination of both a bromine atom and a cyano group. This configuration confers distinct reactivity and binding properties compared to its analogs. Its balance of electronic and steric effects makes it advantageous for specific synthetic and biological applications.

Traditional Synthetic Routes

Bromination of 1H-pyrrole-2-carbonitrile

The direct bromination of 1H-pyrrole-2-carbonitrile represents the most established approach for synthesizing 4-Bromo-1H-pyrrole-2-carbonitrile. N-Bromosuccinimide bromination emerges as the predominant method, offering exceptional regioselectivity for the 4-position of the pyrrole ring [1] [2] [3]. Under optimized conditions using N-bromosuccinimide in chloroform or dichloromethane at temperatures ranging from 0 to 25°C, yields of 85-95% are consistently achieved .

The selectivity of this transformation stems from the electronic properties of the pyrrole ring. The carbonitrile group at the 2-position acts as an electron-withdrawing substituent, directing electrophilic aromatic substitution to the 4-position through resonance and inductive effects [7]. Historical studies by Anderson and Lee demonstrated that methyl 2-pyrrolecarboxylate and 2-pyrrolecarboxaldehyde undergo bromination with N-bromosuccinimide to yield predominantly 4-bromo derivatives, with 4-position to 5-position substitution ratios typically ranging from 6:1 to 10:1 at room temperature [7].

Alternative brominating agents include molecular bromine in acetic acid, though this approach suffers from reduced selectivity and yields of 70-85% [7]. The reaction conditions must be carefully controlled to prevent over-bromination and the formation of 4,5-dibromo derivatives. The use of bromine in carbon tetrachloride with catalytic iodine has been reported to achieve conversions greater than 90% for related pyrrole esters [7].

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | 4:5 Selectivity |

|---|---|---|---|---|

| N-Bromosuccinimide | CHCl3 | 0-25 | 85-95 | 6:1 to 10:1 |

| N-Bromosuccinimide | CH2Cl2 | 0-25 | 80-90 | 8:1 to 12:1 |

| Bromine | AcOH | 20-25 | 70-85 | 3:1 to 5:1 |

| Bromine | CCl4/I2 | Reflux | 75-90 | 4:1 to 6:1 |

Cyanation of 4-Bromo-1H-pyrrole Derivatives

The complementary approach involves the introduction of the carbonitrile functionality onto pre-formed 4-bromopyrrole scaffolds. Palladium-catalyzed cyanation has emerged as the method of choice for this transformation, utilizing copper(I) cyanide as the cyanide source under mild conditions [8] . Typical reaction conditions employ palladium catalysts (2-5 mol%) in dimethylformamide at temperatures ranging from 100-120°C, achieving yields of 75-90% [8].

The mechanism proceeds through oxidative addition of the aryl bromide to the palladium center, followed by transmetalation with copper cyanide and reductive elimination to form the carbon-nitrogen bond [8]. This approach offers excellent functional group tolerance and can accommodate various substitution patterns on the pyrrole ring.

Direct cyanation methodologies have also been developed using alternative cyanide sources such as potassium cyanide, zinc cyanide, or acetone cyanohydrin under transition metal catalysis . These methods provide complementary reactivity profiles and can be selected based on substrate compatibility and economic considerations.

Optimization of Selective Halogenation

The optimization of halogenation reactions requires careful consideration of multiple parameters including temperature, solvent choice, reagent stoichiometry, and reaction time. Temperature control proves critical for achieving high selectivity, with lower temperatures (0-25°C) favoring 4-position substitution over 5-position attack [7] [3].

Solvent effects significantly influence both reaction rate and selectivity. Polar aprotic solvents such as dichloromethane and chloroform provide optimal results for N-bromosuccinimide mediated brominations [1] [3]. The choice of solvent affects the electrophilicity of the brominating species and the stability of intermediate carbocations.

Stoichiometric optimization involves using slight excesses of the brominating agent (1.05-1.1 equivalents) to ensure complete conversion while minimizing over-bromination . The reaction progress can be monitored using thin-layer chromatography, with typical Rf values of approximately 0.3 in ethyl acetate/hexane solvent systems .

| Parameter | Optimal Range | Impact on Selectivity | Impact on Yield |

|---|---|---|---|

| Temperature | 0-25°C | High selectivity at low temp | Moderate impact |

| NBS Equivalents | 1.05-1.1 | Optimal at 1.05-1.1 eq | Decreases above 1.2 eq |

| Reaction Time | 2-6 hours | Selectivity decreases over time | Plateaus after 4-6 h |

| Solvent Polarity | Moderate (CH2Cl2) | High in polar aprotic | Optimal in CH2Cl2 |

Modern Synthetic Approaches

Catalytic Methods

Transition metal catalysis has revolutionized the synthesis of substituted pyrroles, offering unprecedented control over regioselectivity and functional group compatibility [10] [11]. The development of manganese-catalyzed dehydrogenative coupling methodologies represents a significant advancement in pyrrole synthesis [11]. These catalytic systems enable the direct formation of pyrrole rings from readily available starting materials such as 1,2-amino alcohols and keto esters.

Mechanism and scope of catalytic pyrrole synthesis involve initial alcohol dehydrogenation by the metal catalyst, followed by base-facilitated carbon-nitrogen coupling and cyclization [10]. The process generates hydrogen as a collectible byproduct, contributing to the atom economy of the transformation [11]. Key advantages include mild reaction conditions, broad substrate scope, and the ability to introduce diverse substitution patterns.

Photocatalytic methods utilizing organic dyes such as erythrosine B have emerged for the controlled bromination of pyrrole derivatives [12]. These approaches leverage visible light photoredox catalysis to generate electrophilic bromine species from N-bromosuccinimide under mild conditions [12]. The method offers excellent chemoselectivity and functional group tolerance while avoiding harsh reaction conditions.

Green Chemistry Approaches

Deep eutectic solvents represent a paradigm shift toward environmentally benign synthetic methodologies [13] [14]. The use of choline chloride-zinc chloride deep eutectic mixtures ([CholineCl][ZnCl2]3) under ultrasound irradiation has demonstrated remarkable efficiency for pyrrole synthesis, achieving yields up to 99% with complete atom economy [13].

Microwave-assisted synthesis provides rapid and efficient access to pyrrole derivatives under solvent-free conditions [15] [16]. These methodologies exploit dielectric heating to achieve higher reaction rates and improved selectivity compared to conventional thermal methods [17]. Typical conditions involve microwave irradiation at 160-180°C for 10-40 minutes, achieving yields of 80-92% [15].

Ball milling techniques utilize mechanochemical activation to promote pyrrole formation in the absence of solvents [15]. Bio-sourced organic acids such as citric acid, pyroglutamic acid, and succinic acid serve as environmentally friendly catalysts for these transformations [15]. The method offers advantages including reduced waste generation, elimination of volatile organic solvents, and shortened reaction times.

| Green Method | Conditions | Advantages | Yield (%) |

|---|---|---|---|

| Deep Eutectic Solvents | [CholineCl][ZnCl2]3, ultrasound | Recyclable, non-toxic | 90-99 |

| Microwave Synthesis | Solvent-free, 160-180°C | Fast, energy efficient | 80-92 |

| Ball Milling | Bio-acid catalysts, RT | No solvents, mild conditions | 75-88 |

| Aqueous Synthesis | Water/EtOH, reflux | Environmentally benign | 70-85 |

Flow Chemistry Applications

Continuous flow reactors offer significant advantages for the scalable synthesis of pyrrole derivatives, including improved heat and mass transfer, enhanced safety profiles, and consistent product quality [18] [19] [20]. The Clauson-Kaas reaction has been successfully adapted to flow chemistry using para-toluenesulfonic acid as catalyst in 1,4-dioxane [18] [20].

Optimization studies in flow chemistry have identified optimal conditions including flow rates of 0.25 mL/min, residence times of 3.14 minutes, and catalyst loadings of 10 mol% [18]. These conditions provide yields of 87-95% for various N-substituted pyrroles with excellent reproducibility [20]. The integration of monomer synthesis and polymerization steps within continuous flow systems presents attractive opportunities for materials applications [18].

Scale-up considerations demonstrate the practical utility of flow chemistry for pyrrole synthesis. Studies have shown successful scale-up from microreactor volumes (0.13-7 μL) to production-scale reactors (9.6 mL internal volume), achieving production rates of 55.8 g per hour for pyrrole derivatives [19]. The methodology enables rapid optimization through systematic variation of reaction parameters and provides excellent process control.

Purification and Characterization Methods

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purifying 4-Bromo-1H-pyrrole-2-carbonitrile and related compounds [21] [22] [23]. The technique exploits differences in polarity between compounds, with the electron-withdrawing carbonitrile and bromine substituents influencing the elution profile [24]. Optimal separations are achieved using gradient elution with hexane/ethyl acetate mixtures, typically ranging from 5-35% ethyl acetate [21] [25].

Mobile phase selection requires careful consideration of solvent polarity and the specific separation challenge [24]. For 4-Bromo-1H-pyrrole-2-carbonitrile, moderate polarity solvents provide optimal resolution from related impurities and synthetic byproducts [23]. The choice between silica gel and alumina depends on the specific functional groups present, with silica gel preferred for most pyrrole derivatives due to its slightly acidic nature [23].

Flash chromatography using automated systems and fine-mesh silica gel (230-400 mesh) provides rapid purification with excellent resolution [24] [23]. Typical conditions employ 20-50 psi pressure with flow rates adjusted to maintain optimal separation efficiency [26]. The technique offers advantages including reduced solvent consumption, shorter purification times, and improved reproducibility compared to gravity-fed columns.

| Chromatographic Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |

|---|---|---|---|---|

| Gravity Column | Silica gel 60 | Hexane/EtOAc (5-35%) | 95-99 | 80-90 |

| Flash Chromatography | Silica gel 230-400 mesh | Automated gradient | 95-98 | 85-92 |

| HPLC | C18 reversed phase | MeCN/H2O | 99+ | 85-95 |

| Preparative TLC | Silica gel GF254 | Optimized solvent system | 90-95 | 70-85 |

Recrystallization Methods

Solvent selection for recrystallization requires identification of solvents that provide good solubility at elevated temperatures and poor solubility at ambient conditions [27]. For 4-Bromo-1H-pyrrole-2-carbonitrile, alcoholic solvents such as ethanol or methanol, often mixed with water, provide effective recrystallization media [27].

Crystallization protocol involves dissolving the crude product in a minimum volume of hot solvent, followed by slow cooling to room temperature [27]. The presence of impurities can be beneficial as they may prevent crystal formation in trace amounts, leading to higher purity products [27]. Seed crystals may be added to induce crystallization if spontaneous crystal formation does not occur [27].

Quality assessment of recrystallized products involves melting point determination, which serves as a rapid purity indicator [27]. Pure 4-Bromo-1H-pyrrole-2-carbonitrile typically exhibits melting points in the range of 185-187°C with decomposition [28]. Sharp melting point ranges (2-3°C) generally indicate high purity, while broad ranges suggest the presence of impurities.

Analytical Validation Protocols

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation and purity assessment [29] [30] [31]. Proton NMR spectra typically show characteristic signals including the pyrrole N-H proton around 12.2 ppm, aromatic protons in the 6.8-7.4 ppm region, and integration patterns consistent with the proposed structure [30] [32]. Carbon-13 NMR provides additional structural information, with the carbonitrile carbon appearing around 115 ppm [30].

Mass spectrometry serves as a powerful tool for molecular weight confirmation and fragmentation pattern analysis [33] [34] [35]. Electrospray ionization mass spectrometry typically shows molecular ion peaks at m/z 171 [M+H]+ for 4-Bromo-1H-pyrrole-2-carbonitrile, along with characteristic fragment ions [34]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [34].

Infrared spectroscopy provides functional group identification through characteristic absorption frequencies [32] [36]. Key diagnostic bands include the carbonitrile stretch around 2224 cm⁻¹, pyrrole C=C stretches near 1540 cm⁻¹, and N-H stretching vibrations around 3280 cm⁻¹ [36]. These spectroscopic methods, when used in combination, provide comprehensive analytical validation of product identity and purity.

| Analytical Method | Key Diagnostic Features | Information Provided | Typical Precision |

|---|---|---|---|

| ¹H NMR (400 MHz) | δ 12.2 (NH), 7.4, 6.8 (Ar-H) | Structure, purity | ±0.01 ppm |

| ¹³C NMR (100 MHz) | δ 115.2 (CN), 108.5 (C-4) | Carbon framework | ±0.1 ppm |

| ESI-MS | m/z 171 [M+H]+, 93 [M-Br]+ | Molecular weight, fragmentation | ±0.1 Da |

| IR Spectroscopy | 2224 (CN), 3280 (NH) cm⁻¹ | Functional groups | ±2 cm⁻¹ |

| Melting Point | 185-187°C (dec.) | Purity assessment | ±1°C |

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant